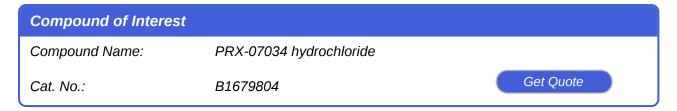


Preparing PRX-07034 Hydrochloride for Intraperitoneal Injection: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PRX-07034 hydrochloride is a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor, demonstrating potential for enhancing cognitive function and memory.[1][2] This document provides detailed application notes and protocols for the preparation of PRX-07034 hydrochloride for intraperitoneal (i.p.) injection in preclinical research settings, primarily focusing on rodent models. The information compiled herein is intended to ensure consistent and effective formulation for in vivo studies.

PRX-07034 acts by blocking the 5-HT6 receptor, which is predominantly expressed in brain regions associated with cognition, such as the hippocampus and cortex. This antagonism is believed to modulate the release of key neurotransmitters like acetylcholine and glutamate, thereby influencing neuronal signaling and synaptic plasticity.[3]

Physicochemical and Solubility Data

A clear understanding of the physicochemical properties and solubility of **PRX-07034 hydrochloride** is crucial for appropriate formulation.



Property	Value	Source
Molecular Formula	C21H29Cl2N3O4S	[4]
Molecular Weight	490.44 g/mol	[4][5]
Solubility in DMSO	≥ 10 mg/mL (20.39 mM)	[4]
Solubility in Water	4.76 mg/mL (9.71 mM) (requires sonication)	[1]
In Vivo Formulation (Vehicle 1)	10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline	[4]
Achievable Concentration (Vehicle 1)	≥ 1 mg/mL (2.04 mM)	[4]
In Vivo Formulation (Vehicle 2)	Sterile Water	[6]

Signaling Pathway of PRX-07034 Hydrochloride

PRX-07034 hydrochloride exerts its effects by antagonizing the 5-HT6 receptor. This receptor is primarily coupled to a Gs alpha subunit (Gαs), which, upon activation, stimulates adenylyl cyclase (AC). This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent activation of Protein Kinase A (PKA). Downstream of PKA, the signaling cascade can involve the activation of other kinases such as Extracellular signal-regulated kinase (ERK) through a Fyn-dependent pathway, and the modulation of transcription factors like c-Jun.[3][7][8]

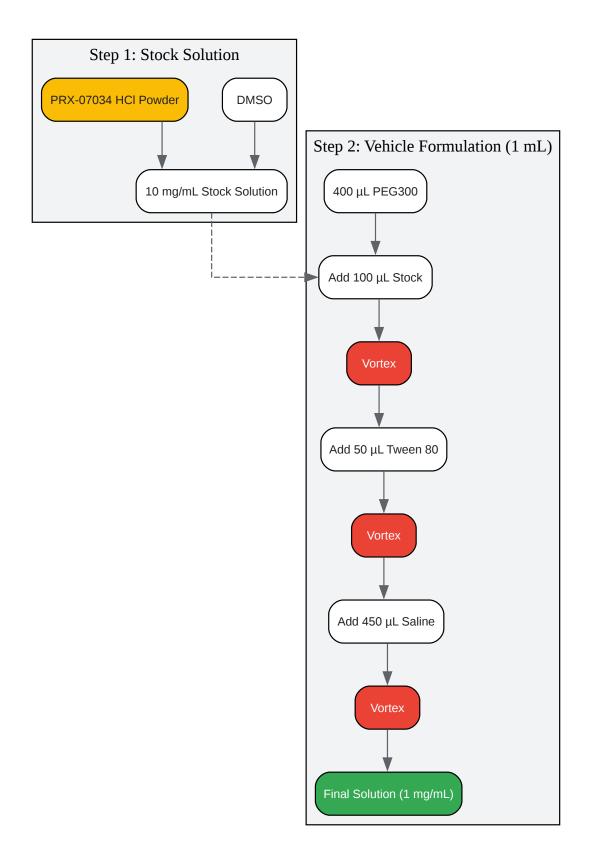




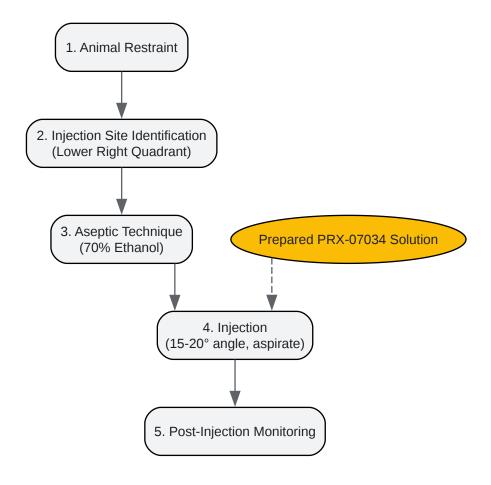












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